molecular formula C15H18N2O5 B10768835 dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

Cat. No.: B10768835
M. Wt: 306.31 g/mol
InChI Key: HBHURSUORSLAHL-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of oxodiazetidines, which are characterized by a four-membered ring containing both nitrogen and oxygen atoms. The presence of ester groups and a substituted phenyl ring further enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate typically involves a multi-step process:

    Formation of the Oxodiazetidine Ring: The initial step often involves the cyclization of appropriate precursors to form the oxodiazetidine ring. This can be achieved through the reaction of an azide with an ester under controlled conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the intermediate compound to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The ester groups and the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles such as amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The ester groups and the phenyl ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (3R)-3-ethyl-3-phenyl-4-oxodiazetidine-1,2-dicarboxylate: Similar structure but lacks the methyl group on the phenyl ring.

    Dimethyl (3R)-3-methyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

Dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and 3-methylphenyl groups, along with the oxodiazetidine ring, makes it particularly versatile in various chemical reactions and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

InChI

InChI=1S/C15H18N2O5/c1-5-15(11-8-6-7-10(2)9-11)12(18)16(13(19)21-3)17(15)14(20)22-4/h6-9H,5H2,1-4H3/t15-/m1/s1

InChI Key

HBHURSUORSLAHL-OAHLLOKOSA-N

Isomeric SMILES

CC[C@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C

Canonical SMILES

CCC1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.